molecular formula C15H13BrClNO B14506757 N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide CAS No. 63592-41-6

N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide

Cat. No.: B14506757
CAS No.: 63592-41-6
M. Wt: 338.62 g/mol
InChI Key: RBPHREDVSFHPJL-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom on the phenyl ring, a chloro group attached to the methyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Chloromethylation: The chloro group is introduced to the methyl group through a chloromethylation reaction, often using formaldehyde (CH₂O) and hydrochloric acid (HCl).

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride (C₄H₆O₃) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The bromine and chloro groups can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)(chloro)methyl]-N-phenylacetamide
  • N-[(3-Bromophenyl)(methyl)methyl]-N-phenylacetamide
  • N-[(3-Bromophenyl)(chloro)methyl]-N-(4-methylphenyl)acetamide

Uniqueness

N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is unique due to the presence of both bromine and chloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63592-41-6

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

N-[(3-bromophenyl)-chloromethyl]-N-phenylacetamide

InChI

InChI=1S/C15H13BrClNO/c1-11(19)18(14-8-3-2-4-9-14)15(17)12-6-5-7-13(16)10-12/h2-10,15H,1H3

InChI Key

RBPHREDVSFHPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(C2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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